Cas no 2491-38-5 (2-Bromo-4'-hydroxyacetophenone)

2-bromo-4 '- hydroxyacetophenone is a potent inhibitor of PTP1B with a Ki value of 42 μ M
2-Bromo-4'-hydroxyacetophenone structure
2491-38-5 structure
Product Name:2-Bromo-4'-hydroxyacetophenone
CAS No:2491-38-5
Molecular Formula:C8H7BrO2
Molecular Weight:215.043981790543
MDL:MFCD00072424
CID:43066
PubChem ID:4964

2-Bromo-4'-hydroxyacetophenone Properties

Names and Identifiers

    • 2-Bromo-4'-hydroxyacetophenone
    • α-Bromo-4-Hydroxy Acetophenone
    • α-Bromo-1-(4-hydroxyphenyl)-ethanone
    • 2'-BROMO-4'-HYDROXYACETOPHENONE
    • Ethanone, 2-bromo-1-(4-hydroxyphenyl)-
    • 2-Bromo-1-(4-hydroxyphenyl)ethanone
    • 2-Bromo-1-(4-hydroxyphenyl)ethanone p-Hydroxyphenacyl bromide
    • 2-Bromo-4’-hydroxyacetophenone
    • 2-Bromo-4-Hydroxyacetophenone
    • 4-(Bromoacetyl)phenol
    • 4-HYDROXYPHENACYL BR
    • 4-Hydroxyphenacyl Bromide
    • BHAP
    • BROMOHYDROXYACETOPHENONE
    • BUSAN1130
    • BUSAN90
    • Butrol 1130
    • p-Hydroxyphenacyl BroMide
    • PTP INHIBITOR I
    • 2-Bromo-1-(4-hydroxyphenyl)-ethanone
    • alpha-Bromo-4-Hydroxyacetophenone
    • 2-Bromo-4`-Hydroxyacetophenone
    • DTXSID4034576
    • 2-Bromo-4'-hydroxyacetophenone, analytical standard
    • UNII-6H0QU4I6BA
    • Tox21_301941
    • BDBM50119687
    • 2-bromo-1-(4-hydroxyphenyl)-ethan-1-one
    • HYDROXYPHENYL)-2-BROMOETHANONE, 1-(4-
    • CAS-2491-38-5
    • 168693-83-2
    • EINECS 219-655-0
    • Z1269233792
    • NS00008843
    • alpha-bromo-p-hydroxyacetophenone
    • GS-3432
    • Acetophenone, 2-bromo-4'-hydroxy-
    • SCHEMBL79354
    • CCG-266683
    • s3696
    • HY-W002314
    • alpha bromo-4-hydroxyacetophenone
    • 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
    • MFCD00072424
    • 4'-HYDROXYPHENACYL BROMIDE
    • NCGC00255298-01
    • 6H0QU4I6BA
    • AKOS015836074
    • FT-0601647
    • EN300-96334
    • 4-bromoacetylphenol
    • BRN 1865388
    • AM875
    • 1-(4-Hydroxyphenyl)-2-bromoethanone
    • DTXCID2014576
    • LJYOFQHKEWTQRH-UHFFFAOYSA-N
    • CHEMBL102952
    • 4-08-00-00351 (Beilstein Handbook Reference)
    • Q-101201
    • SHP-1 Inhibitor II
    • B4115
    • Q27264894
    • Busan 90
    • 2-Bromo-4/'-hydroxyacetophenone
    • HSCI1_000019
    • 2-bromo-4'-hydroxyacetophenone, AldrichCPR
    • 2491-38-5
    • a-bromo-4-hydroxyacetophenone
    • CS-W002314
    • Caswell No. 115
    • EPA Pesticide Chemical Code 008707
    • 2-Bromo-1-(4-hydroxy-phenyl)-ethanone
    • 2-Bromo-4\\'-hydroxyacetophenone
    • STL387803
    • FB16431
    • 2Bromo4'hydroxyacetophenone
    • p-hydroxyphenacyl bromide
    • ptp inhibitor i
    • Busan 1130
    • 2Bromo1(4hydroxyphenyl)ethan1one
    • 2-BROMO-4'-HYDROXYACETOPHENONE
    • 4-HBE
    • 2-Bromo-4-hydroxyacetophenone
    • 4-Hydroxyphenacyl bromide
    • 1(4Hydroxyphenyl)2bromoethanone
    • Acetophenone, 2bromo4'hydroxy
    • alpha-Bromo-4-hydroxyacetophenone
    • Ethanone, 2bromo1(4hydroxyphenyl)
    • Busan 93
    • 2-bromo-1-(4-hydroxyphenyl)ethanone
    • p-Hydroxyphenacyl bromide
    • MDL: MFCD00072424
    • InChIKey: LJYOFQHKEWTQRH-UHFFFAOYSA-N
    • Inchi: 1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
    • SMILES: BrCC(C1C=CC(=CC=1)O)=O
    • BRN: 1865388

Computed Properties

  • Exact Mass: 213.96300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 213.963
  • Heavy Atom Count: 11
  • Complexity: 139
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • LogP: 1.96980
  • PSA: 37.30000
  • Refractive Index: 1.591
  • Boiling Point: 338.7℃ at 760 mmHg
  • Melting Point: 126-139°C
  • Flash Point: 158.6℃
  • Color/Form: Solid
  • Sensitiveness: Lachrymatory
  • Density: 1.622

2-Bromo-4'-hydroxyacetophenone Security Information

2-Bromo-4'-hydroxyacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Bromo-4'-hydroxyacetophenone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P002QB3-25mg
Ethanone, 2-bromo-1-(4-hydroxyphenyl)-
2491-38-5 98%
25mg
$4.00 2024-05-21
A2B Chem LLC
AB26607-25mg
2-Bromo-4'-hydroxyacetophenone
2491-38-5 98%
25mg
$4.00 2024-04-20
Aaron
AR002QJF-5g
Ethanone, 2-bromo-1-(4-hydroxyphenyl)-
2491-38-5 98%
5g
$4.00 2025-01-21
abcr
AB222346-25 g
4-Hydroxyphenacyl bromide, >95%; .
2491-38-5
25g
€75.60 2023-02-22
Alichem
A019146162-500g
2-Bromo-4'-hydroxyacetophenone
2491-38-5 98%
500g
$244.80 2023-09-02
Ambeed
A172579-25mg
2-Bromo-1-(4-hydroxyphenyl)ethanone
2491-38-5 98%
25mg
$5.0 2025-02-20
Apollo Scientific
OR11266-25g
4-Hydroxyphenacyl bromide
2491-38-5 97%
25g
£17.00 2025-02-19
AstaTech
62426-5/G
4'-HYDROXYPHENACYL BROMIDE
2491-38-5 97%
5/G
$12 2022-02-28
ChemScence
CS-W002314-100g
2-Bromo-4'-hydroxyacetophenone
2491-38-5 ≥98.0%
100g
$80.0 2022-04-27
Crysdot LLC
CD12091816-1000g
2-Bromo-4'-hydroxyacetophenone
2491-38-5 98%
1000g
$386 2024-07-18

2-Bromo-4'-hydroxyacetophenone Suppliers

Changsha Chemoway Imp&Exp Co.,Ltd
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JIANG SU BEI DA YI YAO Technology Co., Ltd.
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(CAS:2491-38-5)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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SHANG HAI JI XIANG Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:2491-38-5)
MR./MRS.:ZHOU JING LI
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Email:1791635336@qq.com

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